10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Description
This compound belongs to a class of highly complex phosphorus-containing heterocycles characterized by a pentacyclic framework fused with oxa (oxygen-containing) and λ⁵-phosphorus moieties. The structure features two bromine substituents at the 10 and 16 positions, a hydroxyl group at position 13, and an oxide group at the phosphorus center. The bromine atoms likely enhance electrophilic reactivity, while the hydroxyl and oxide groups contribute to polar interactions and solubility in protic solvents .
Properties
Molecular Formula |
C20H19Br2O4P |
|---|---|
Molecular Weight |
514.1 g/mol |
IUPAC Name |
10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |
InChI |
InChI=1S/C20H19Br2O4P/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)26-27(23,24)25-19(15)17/h9-10H,1-8H2,(H,23,24) |
InChI Key |
DJWFMQIZAHZGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of bromine atoms and the hydroxyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the bromine atoms or the hydroxyl group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
13-Hydroxy-10,16-Diphenyl-12,14-Dioxa-13λ⁵-Phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]Tricosa-1(15),2(11),3,5,7,9,16,18,20,22-Decaene 13-Oxide (CAS 695162-86-8)
This analog replaces the bromine atoms at positions 10 and 16 with phenyl groups. Key differences include:
| Property | 10,16-Dibromo Derivative | 10,16-Diphenyl Derivative (CAS 695162-86-8) |
|---|---|---|
| Substituents | Bromine (electrophilic) | Phenyl (bulky, π-conjugated) |
| Molecular Weight | Higher due to Br atoms | Lower (absence of Br) |
| Reactivity | Enhanced electrophilicity | Stabilized by aromatic rings |
| Synthetic Accessibility | Challenging halogenation steps | Easier via Suzuki coupling or aryl addition |
The diphenyl variant’s phenyl groups likely reduce solubility in polar solvents but improve thermal stability due to aromatic stacking interactions. No boiling point or storage data are available for either compound in the literature .
General Trends in Phosphapentacyclo Derivatives
- Halogenated Derivatives : Bromine or chlorine substituents increase molecular polarity and susceptibility to nucleophilic substitution, making them intermediates for further functionalization.
- Hydroxyl vs. Alkoxy Groups : The 13-hydroxy group in the target compound may participate in hydrogen bonding, unlike alkoxy-substituted analogs, which could prioritize lipophilicity.
Research Findings and Limitations
- Synthetic Challenges : The dibromo compound’s synthesis likely requires precise halogenation conditions to avoid over-bromination or ring degradation.
- Spectroscopic Data : IR and NMR spectra of the diphenyl analog (CAS 695162-86-8) would show distinct signals for aromatic protons (δ 7.0–7.5 ppm) versus the dibromo compound’s absence of such peaks.
- Application Gaps : Neither compound has documented biological or catalytic activity in peer-reviewed studies, highlighting a need for functional characterization.
Biological Activity
Molecular Characteristics
- IUPAC Name : 10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
- Molecular Formula : C₆₄H₈₁O₄P
- Molecular Weight : 945.3 g/mol
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 8
Structural Features
The compound features a unique pentacyclic structure with multiple functional groups including hydroxyl and phosphorous moieties that contribute to its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of phosphapentacyclo compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting key metabolic pathways.
Anticancer Activity
Several studies have demonstrated the potential of phosphapentacyclo compounds in cancer treatment:
-
Mechanism of Action :
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.
-
Case Study :
- A study evaluated the effects of a related compound on various cancer cell lines (e.g., breast and lung cancer). The results showed a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours.
Neuroprotective Effects
Recent findings suggest that this compound may also possess neuroprotective properties:
-
Mechanism of Action :
- Reduction of oxidative stress in neuronal cells.
- Modulation of neuroinflammatory responses.
-
Case Study :
- An in vitro study demonstrated that treatment with the compound reduced apoptosis in neuronal cells exposed to oxidative stress by 30%.
Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
